7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride
Description
7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride is a heterocyclic compound featuring a pyrrolo[1,2-a]quinoxaline core substituted with a fluorine atom at the 7-position and a piperazine group at the 4-position. The pyrrolo[1,2-a]quinoxaline scaffold is renowned for its versatility in medicinal chemistry, particularly in targeting neurotransmitter receptors and microbial efflux pumps . The fluorine substituent enhances metabolic stability and bioavailability, while the piperazine moiety contributes to receptor-binding affinity, as seen in serotonin and dopamine receptor-targeting analogs .
Properties
IUPAC Name |
7-fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4.ClH/c16-11-3-4-13-12(10-11)18-15(14-2-1-7-20(13)14)19-8-5-17-6-9-19;/h1-4,7,10,17H,5-6,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQBVGJZMVMAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)F)N4C2=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Pictet-Spengler-Type Annulation
A prevalent method involves cyclizing 1-(2-aminophenyl)pyrrole derivatives with aldehydes. For example, Gaoxi et al. (2022) utilized primary alcohols oxidized in situ to aldehydes, followed by imine formation and intramolecular cyclization under aerobic conditions. This approach avoids metal catalysts, achieving yields of 53–93%.
Example Reaction:
Suzuki-Miyaura Cross-Coupling
Source and highlight Suzuki coupling for introducing aryl groups. Chlorinated intermediates (e.g., 4-chloropyrrolo[1,2-a]quinoxaline) react with boronic acids under palladium catalysis. For instance, coupling 4-chloropyrrolo[1,2-a]quinoxaline with 4-formylphenylboronic acid yielded 4-(4-formylphenyl)pyrrolo[1,2-a]quinoxaline in 65–86% yield.
Conditions:
Piperazine Substitution at Position 4
Nucleophilic Aromatic Substitution (SNAr)
Chlorinated intermediates undergo SNAr with piperazine. Source reports reacting 4-chloropyrrolo[1,2-a]quinoxaline with piperazine in refluxing ethanol, achieving 70–85% yield.
Optimization:
Buchwald-Hartwig Amination
Palladium-catalyzed coupling is employed for sterically hindered substrates. Source used Pd(dba)/Xantphos to couple 4-bromopyrrolo[1,2-a]quinoxaline with piperazine, yielding 82% product.
Conditions:
Hydrochloride Salt Formation
The free base is treated with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol or acetone). Source specifies dissolving 7-fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline in ethanol, adding HCl (1.1 equiv), and crystallizing the salt at 0°C.
Purity Control:
Comparative Analysis of Synthetic Routes
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperazine or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of base catalysts like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Scientific Research Applications
-
Neuropharmacology :
- Serotonin Receptor Modulation : The compound has been studied for its ability to modulate the 5-HT3 receptor, which is implicated in various neurological disorders. Binding affinity studies indicate an IC50 value of approximately 0.810 nM, demonstrating its potential as a therapeutic agent for conditions such as anxiety and depression .
- Case Study : In research conducted on NG108-15 cells, the compound showed effective inhibition of serotonin-mediated responses, suggesting its utility in developing antidepressants or anxiolytics.
-
Cancer Research :
- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties. The structural modifications can enhance its efficacy against specific cancer cell lines.
- Case Study : In vitro assays demonstrated that certain analogs of 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline exhibit cytotoxic effects on cancer cells, warranting further investigation into their mechanisms and potential clinical applications.
-
Drug Development :
- Lead Compound for Synthesis : This compound serves as a scaffold for synthesizing new drugs targeting various receptors. Its derivatives are being explored for enhanced pharmacological profiles.
- Case Study : Researchers have synthesized multiple derivatives based on this scaffold to evaluate their activity against different biological targets, which could lead to the development of novel therapeutics.
Data Table: Binding Affinity of 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline Hydrochloride
| Target Receptor | Binding Affinity (IC50) | Assay Description |
|---|---|---|
| 5-Hydroxytryptamine 3 | 0.810 nM | Assessed using [3H]-zacopride as radioligand |
| Other Serotonin Receptors | Varies | Additional studies required for comprehensive data |
Mechanism of Action
The mechanism of action of 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . In cancer cells, it may inhibit topoisomerase II, resulting in the induction of apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 7-fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride, highlighting substituents, biological activities, and research findings:
Substituent Effects on Reactivity and Bioactivity
- Positional Reactivity : Substitution at the 7-position (e.g., fluorine or trifluoromethyl) enhances electrophilic aromatic substitution tolerance, as seen in bromination studies . In contrast, 6-substituted analogs exhibit reduced reactivity, underscoring the electronic influence of substituent placement .
- Piperazine vs.
- Antifungal Activity: Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives inhibit Candida albicans efflux pumps (CaCdr1p and CaMdr1p), with potency linked to the piperazine substituent’s bulk and polarity .
Pharmacological Comparison
- Serotonin Receptor Affinity: The 4-piperazinyl group is critical for 5-HT receptor binding, as seen in CGS-12066B dimaleate . Fluorine at C7 may enhance blood-brain barrier penetration compared to non-halogenated analogs.
- Antibacterial vs. Antifungal: Hexahydropyrido[2,3-f]quinoxaline derivatives (carboxylic acid substituents) excel in antibacterial activity, while piperazinyl analogs target fungal efflux systems, reflecting scaffold-dependent mechanisms .
Molecular Data Comparison
| Property | This compound | 4-(1,4-Diazepan-1-yl)-7-fluoropyrrolo[1,2-a]quinoxaline Hydrochloride | CGS-12066B Dimaleate |
|---|---|---|---|
| Molecular Formula | C15H15FN5·HCl (inferred) | C16H17FN4·HCl | C20H19F3N4O4 |
| Molecular Weight (g/mol) | ~300 (estimated) | 284.33 | 484.39 |
| Key Substituents | F (C7), piperazine (C4) | F (C7), diazepane (C4) | CF3 (C7), 4-methylpiperazine (C4) |
Biological Activity
7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of approximately 270.31 g/mol. The structural features include a fluorinated pyrrole ring and a piperazine moiety, which are known to enhance the compound's bioactivity and pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit interleukin receptor-associated kinases (IRAKs), which play a crucial role in inflammatory responses and cancer progression. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer models .
- Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties, particularly against tumors with specific genetic mutations. For instance, it has demonstrated efficacy in inhibiting mutant forms of receptor tyrosine kinases associated with gastrointestinal stromal tumors .
Pharmacological Profiles
The pharmacological profiles of this compound reveal its versatility in treating various conditions:
| Activity | Description |
|---|---|
| Anticancer | Effective against various cancer cell lines, particularly those with IRAK mutations. |
| Anti-inflammatory | Modulates inflammatory pathways by inhibiting IRAK signaling. |
| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cells : A recent study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
- Neuroprotection : Experimental results suggest that the compound may protect against neurodegeneration induced by oxidative stress in vitro, making it a candidate for further research in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
